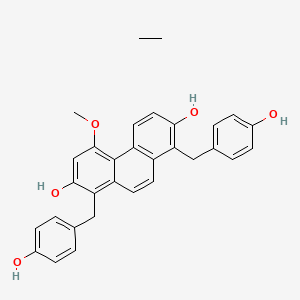

BChE-IN-12

Description

Significance of Butyrylcholinesterase in Biological Systems and Disease Pathogenesis

BChE plays a multifaceted role in biological systems, extending beyond its enzymatic activity. Its involvement in various physiological and pathological processes makes it a relevant target in preclinical investigations.

Both AChE and BChE are involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for cholinergic neurotransmission in both the central and peripheral nervous systems. frontiersin.orgpsychiatrist.compatsnap.com While AChE is the primary enzyme responsible for rapidly terminating synaptic transmission at cholinergic synapses, BChE can also hydrolyze ACh, albeit at a slower rate. frontiersin.orgpatsnap.com

Importantly, BChE can compensate for the function of AChE, particularly when AChE activity is compromised or absent. Studies in AChE knockout mice have demonstrated that BChE can play a key role in hydrolyzing ACh and maintaining cholinergic function. nih.govpsychiatrist.compnas.orgnih.gov This compensatory role becomes more pronounced in conditions where AChE levels are depleted, such as in certain neurodegenerative disorders. frontiersin.orgpsychiatrist.compnas.orgresearchgate.netacs.org

A significant area of BChE research focuses on its involvement in neurodegenerative disorders, particularly Alzheimer's disease (AD). In the AD brain, a notable shift in the balance between AChE and BChE activity is observed. While AChE levels decrease, BChE levels are often reported to increase or remain unchanged, with this change becoming more pronounced as the disease progresses. frontiersin.orgpsychiatrist.compnas.orgresearchgate.netacs.org This altered ratio suggests that BChE may take over a greater role in ACh hydrolysis in the diseased state. frontiersin.orgpnas.orgthno.org

Furthermore, BChE has been found in association with key pathological hallmarks of AD, including amyloid-β (Aβ) plaques and neurofibrillary tangles. mdpi.comresearchgate.netresearchgate.netnih.gov Some research suggests that BChE may contribute to the development and maturation of Aβ plaques. nih.gov Studies in AD mouse models, such as the 5XFAD model, have shown that BChE is associated with Aβ plaques. nih.gov Additionally, reducing BChE activity or knocking out the BChE gene in AD mouse models has been shown to decrease fibrillar Aβ brain plaques. thno.orgnih.govresearchgate.neteurekaselect.com

Research utilizing BChE inhibitors in preclinical AD models has explored their potential to ameliorate cholinergic deficits and improve cognitive function. pnas.orgnih.govresearchgate.net For instance, studies in aged rats and mouse models of cholinergic deficiency have indicated that BChE inhibition can lead to elevated brain ACh levels and improved learning and cognitive performance. pnas.orgnih.govresearchgate.net

Beyond neurodegenerative disorders, BChE is implicated in other preclinical disease models and metabolic processes. BChE is known to act as a bioscavenger, hydrolyzing various choline (B1196258) esters, including certain drugs and toxins. frontiersin.orgpatsnap.comnih.gov This detoxification role is particularly relevant in the context of exposure to organophosphates and carbamate (B1207046) pesticides. iomcworld.comnih.govnih.gov

Emerging evidence also suggests a role for BChE in metabolic pathways. BChE is involved in the hydrolysis of ghrelin, a peptide hormone that regulates hunger and feeding. nih.gov Studies indicate a potential link between BChE activity and metabolic disorders such as obesity and insulin (B600854) resistance. iomcworld.comnih.govresearchgate.net Research in animal models and human studies has explored the association between elevated BChE activity and parameters of lipid metabolism, including triglyceride and cholesterol levels. researchgate.net The precise nature of this relationship, whether causal or consequential, remains an active area of investigation in preclinical metabolic research. researchgate.net

Rationale for Targeting BChE in Preclinical Research

The diverse roles of BChE in both normal physiological function and disease pathogenesis provide a strong rationale for targeting this enzyme in preclinical research.

Given its compensatory role in cholinergic neurotransmission and its increased activity in conditions like AD, BChE is considered a viable therapeutic target in animal models of neurological disorders, particularly those characterized by cholinergic deficits. psychiatrist.compnas.orgnih.govresearchgate.net Inhibiting BChE can lead to increased levels of ACh in the brain, potentially enhancing cholinergic signaling and improving cognitive function in preclinical models. patsnap.compnas.orgnih.govresearchgate.net

The development of selective BChE inhibitors is of particular interest in preclinical research. These compounds allow researchers to specifically modulate BChE activity and study its isolated effects, distinguishing them from the effects of AChE inhibition. frontiersin.orgnih.gov Preclinical studies using selective BChE inhibitors have demonstrated their potential to improve cognitive performance and impact pathological markers in animal models. nih.gov

The compound BChE-IN-12 has been identified as a potent non-competitive inhibitor of butyrylcholinesterase with an IC50 value of 2.3 μM. medchemexpress.com Another related compound, AChE/BChE-IN-12, is described as a potent inhibitor of both AChE and BChE, as well as β-secretase-1 (BACE-1), with IC50 values of 2.57 μM for AChE and 3.26 μM for BChE. medchemexpress.com Such compounds serve as valuable tools in preclinical research to investigate the effects of BChE inhibition on cholinergic function, AD-related pathology, and other BChE-mediated processes in animal models. medchemexpress.commedchemexpress.com

Preclinical studies utilize various animal models to investigate neurological conditions and the effects of potential therapeutic targets like BChE. These include transgenic mouse models of AD that overexpress genes associated with the disease, as well as models involving induced cholinergic deficits. mdpi.compnas.orgthno.orgnih.gov The use of BChE inhibitors in these models helps researchers understand the enzyme's contribution to disease progression and evaluate the efficacy of BChE-targeted interventions. pnas.orgnih.govresearchgate.netthno.org

BChE also holds promise as a potential biomarker in preclinical studies investigating disease progression. Changes in BChE activity and expression levels have been observed in various disease states, including neurodegenerative disorders and metabolic conditions. mdpi.compsychiatrist.comnih.govresearchgate.netresearchgate.netnih.gov Monitoring BChE levels or activity in animal models could potentially provide insights into disease onset, severity, or response to interventions.

Research is exploring the use of imaging techniques, such as Positron Emission Tomography (PET) with BChE-targeted radiotracers, to assess BChE levels in the brain of animal models in vivo. thno.orgresearchgate.net Longitudinal studies using such methods in AD mouse models have shown increased levels of BChE in certain brain regions during early disease progression, correlating with Aβ accumulation. thno.orgresearchgate.net These findings suggest that BChE could serve as an early in vivo biomarker for incipient AD in preclinical settings. thno.orgresearchgate.net

Furthermore, BChE activity in biological fluids like plasma or cerebrospinal fluid (CSF) is being investigated as a potential biomarker. nih.govnih.govamegroups.orgscirp.org While more research is needed, changes in BChE levels in these fluids in animal models could potentially reflect the pathological changes occurring in the brain or other tissues. nih.govscirp.org

Detailed research findings on the inhibitory activity of compounds are crucial in preclinical studies. For instance, the IC50 values for this compound and AChE/BChE-IN-12 provide quantitative measures of their potency against BChE and, in the case of the latter, against AChE and BACE-1. medchemexpress.commedchemexpress.com

Here is a table summarizing the inhibitory activity of this compound and AChE/BChE-IN-12:

| Compound | Target Enzyme/Protein | Inhibition Type | IC50 (μM) |

| This compound | BChE | Non-competitive | 2.3 |

| AChE/BChE-IN-12 | AChE | - | 2.57 |

| AChE/BChE-IN-12 | BChE | - | 3.26 |

| AChE/BChE-IN-12 | BACE-1 | - | 10.65 |

Data compiled from search results. medchemexpress.commedchemexpress.com

Such data tables are essential for researchers to understand the pharmacological profile of these compounds and select appropriate tools for their preclinical investigations into the roles of BChE.

Development of BChE Modulators as Research Tools and Probes

The multifaceted roles of butyrylcholinesterase in health and disease necessitate the development of specific and effective tools to study its activity, distribution, and interactions. BChE modulators, primarily inhibitors and increasingly fluorescent probes, serve as crucial research tools to dissect the enzyme's biological functions and evaluate its potential as a therapeutic target. uni-freiburg.de

The development of selective BChE inhibitors allows researchers to probe the specific contributions of BChE activity in complex biological systems, differentiating its effects from those of AChE. These inhibitors can be used in in vitro and in vivo studies to investigate the impact of BChE inhibition on cholinergic neurotransmission, amyloid-beta aggregation, and other pathways implicated in diseases like AD. uni-freiburg.de

Fluorescent probes represent another important class of BChE modulators used as research tools. These probes are designed to exhibit a change in fluorescence properties upon interaction with or hydrolysis by BChE, enabling the real-time sensing and imaging of enzyme activity in live cells, tissues, and even in vivo. uni-freiburg.de The advantages of fluorescent probes include high spatio-temporal resolution, high sensitivity, and the potential for non-invasive monitoring of BChE activity. uni-freiburg.de The design of such probes often focuses on achieving high selectivity for BChE over AChE and other esterases to ensure accurate detection of BChE-specific activity.

This compound as a Research Modulator

This compound is characterized as a potent non-competitive inhibitor of butyrylcholinesterase. Research indicates that this compound exhibits an inhibitory effect on BChE with an IC50 value of 2.3 μM. This compound has been isolated from the plant Bletilla striata.

The identification and characterization of compounds like this compound contribute to the repertoire of available BChE modulators for research purposes. Its classification as a non-competitive inhibitor suggests that it binds to a site on the enzyme distinct from the active site, potentially offering a different mechanism of action compared to competitive inhibitors. Such modulators are valuable in research for exploring different aspects of BChE kinetics and function.

This compound has been noted for its potential use in the research of Alzheimer's disease. Its ability to inhibit BChE, an enzyme implicated in AD pathology, makes it a relevant tool for in vitro and potentially in vivo studies aimed at understanding the role of BChE in the disease and evaluating the therapeutic potential of BChE inhibition. Research utilizing this compound can contribute to a deeper understanding of the enzyme's involvement in neurodegenerative processes and the evaluation of BChE as a viable drug target.

The following table summarizes the inhibitory data for this compound:

| Compound | Target | Inhibition Type | IC50 (μM) | Source | Research Area |

| This compound | Butyrylcholinesterase | Non-competitive | 2.3 | Bletilla striata | AD research |

Detailed Research Findings

Studies involving this compound have primarily focused on its inhibitory potency and potential applications in AD research. The reported IC50 value of 2.3 μM indicates that this compound is a moderately potent inhibitor of BChE in the tested conditions. Its non-competitive inhibition mechanism, as reported, suggests that its efficacy is not overcome by increasing substrate concentration, which can be a relevant characteristic in certain research applications.

The isolation of this compound from a natural source like Bletilla striata also highlights the potential of natural products as a source for discovering novel enzyme modulators. Research into such naturally derived compounds can provide insights into diverse chemical scaffolds and mechanisms of action for modulating BChE activity.

Further research utilizing this compound could involve detailed kinetic studies to fully characterize its interaction with BChE, investigations into its selectivity against other related enzymes like AChE, and its application in cellular or animal models to explore its effects on BChE activity in a biological context relevant to AD or other associated conditions. The use of this compound as a research probe can help elucidate the specific roles of BChE in various physiological and pathological pathways, contributing to the broader understanding of this important enzyme.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H30O5 |

|---|---|

Molecular Weight |

482.6 g/mol |

IUPAC Name |

1,8-bis[(4-hydroxyphenyl)methyl]-4-methoxyphenanthrene-2,7-diol;ethane |

InChI |

InChI=1S/C29H24O5.C2H6/c1-34-28-16-27(33)25(15-18-4-8-20(31)9-5-18)23-11-10-21-22(29(23)28)12-13-26(32)24(21)14-17-2-6-19(30)7-3-17;1-2/h2-13,16,30-33H,14-15H2,1H3;1-2H3 |

InChI Key |

ZOIDYDVRHCMSNC-UHFFFAOYSA-N |

Canonical SMILES |

CC.COC1=C2C3=C(C=CC2=C(C(=C1)O)CC4=CC=C(C=C4)O)C(=C(C=C3)O)CC5=CC=C(C=C5)O |

Origin of Product |

United States |

Molecular and Mechanistic Insights into Bche in 12 Interactions

Binding Site Analysis and Enzyme-Ligand Interactions

Butyrylcholinesterase (BChE), a serine hydrolase, features a deep and narrow active site gorge, approximately 20 Šdeep, where the hydrolysis of choline (B1196258) esters occurs. acs.orgnih.gov The active site is broadly divided into a catalytic anionic site (CAS) at the base of the gorge and a peripheral anionic site (P-site) near the rim. nih.gov The CAS contains the catalytic triad (B1167595) (Ser198, His438, Glu325), an oxyanion hole, and an acyl-binding pocket. researchgate.net The larger volume of the BChE active site gorge (~500 ų) compared to that of Acetylcholinesterase (AChE) (~300 ų) is a key factor in determining inhibitor selectivity. researchgate.net This size difference is largely due to the substitution of several bulky aromatic residues in AChE with smaller, aliphatic residues in BChE. researchgate.netdrugbank.com

Elucidation of Binding Modes within the BChE Active Site

The binding mode of a selective inhibitor within the BChE active site is multifaceted, often involving interactions with multiple sub-sites simultaneously. Molecular docking and crystallographic studies of various inhibitors reveal that they can orient themselves to occupy the entire gorge. researchgate.net

A common binding pattern involves the inhibitor placing a bulky chemical group into the spacious acyl-binding pocket of BChE. monash.edu This interaction is a primary driver of selectivity, as the corresponding pocket in AChE is much narrower due to the presence of two phenylalanine residues (Phe288 and Phe290) which are replaced by the smaller Valine and Leucine in BChE. researchgate.net

Inhibitors often form π-π stacking or cation-π interactions with the aromatic side chains of tryptophan and phenylalanine residues that line the gorge. nih.govnih.gov For instance, some inhibitors position their tricyclic backbones to interact with the indole (B1671886) system of Trp82. nih.gov Furthermore, hydrogen bonds can be formed with residues of the catalytic triad, such as His438, or with the backbone amides of the oxyanion hole (Gly116, Gly117, Ala199). researchgate.netnih.gov Dual-binding inhibitors can span the gorge, interacting with both the CAS at the bottom and the P-site at the entrance. researchgate.net

Characterization of Key Residues Involved in BChE-IN-12 Binding

Specific amino acid residues are crucial for the stable binding of inhibitors to BChE. These key interactions determine the inhibitor's potency and selectivity.

Catalytic Triad and Oxyanion Hole: Ser198 and His438 are often involved in hydrogen bonding with inhibitors. nih.gov The oxyanion hole residues, Gly116 and Gly117, can form hydrogen bonds that stabilize the inhibitor complex. nih.govnih.gov

Acyl-Binding Pocket and Choline Binding Site: Trp82 is a critical residue in the choline binding site, frequently forming cation-π or π-π interactions with the inhibitor. nih.govnih.govnih.gov The larger acyl-binding pocket, shaped by residues like Leu286 and Val288, accommodates bulky moieties of selective inhibitors. researchgate.net

Peripheral Anionic Site (P-site): Residues at the gorge's entrance, including Asp70, Tyr332, and Phe329, are important for guiding and binding ligands. acs.org Studies have shown that these three residues are key components of the BChE P-site, influencing the inhibitory mechanism through electrostatic and π-π interactions. acs.org The replacement of Tyr337 in AChE with Ala328 in BChE also contributes significantly to the differential binding of certain inhibitors. drugbank.comacs.org

Role of Specific Chemical Moieties in Binding Affinity and Selectivity

The chemical structure of an inhibitor directly dictates its affinity and its preference for BChE over AChE. Structure-activity relationship (SAR) studies provide insight into how different functional groups contribute to this interaction. monash.edunih.gov

The presence of bulky, lipophilic groups is a common feature of selective BChE inhibitors. monash.edu These groups can fit comfortably within the larger acyl-binding pocket of BChE but are sterically hindered in the narrower gorge of AChE. drugbank.comacs.orgnih.gov For example, the bulky carbazole (B46965) ring of one inhibitor series resides within the acyl pocket, forming π-π interactions with Trp231 and Phe329. monash.edu

Kinetic and Thermodynamic Characterization of this compound Action

Enzyme kinetics provides a quantitative measure of an inhibitor's potency and its mechanism of action. This involves determining various constants that describe the binding affinity and the effect of the inhibitor on the enzyme's catalytic rate.

Enzyme Kinetics of this compound Inhibition (e.g., Ki, Km, kcat determinations)

The inhibitory potency of a compound is often expressed by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex and is a true measure of binding affinity.

Kinetic analyses, using methods like Lineweaver-Burk and Dixon plots, can determine the mechanism of inhibition. nih.gov

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ).

Noncompetitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the substrate binding site. This decreases Vₘₐₓ but does not affect Kₘ.

Mixed Inhibition: The inhibitor binds to a site distinct from the active site but can bind to both the free enzyme and the enzyme-substrate complex, with different affinities. This type of inhibition alters both Kₘ and Vₘₐₓ. Many BChE inhibitors exhibit this mechanism. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, which is a less common mechanism. nih.gov

The catalytic constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate. The ratio k_cat/Kₘ is a measure of the enzyme's catalytic efficiency. nih.gov

| Compound | Inhibition Type | Kᵢ (μM) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Methylrosmarinate | Linear Mixed | 3.73 ± 1.52 | 10.31 | nih.gov |

| Cymserine (B1245408) | Competitive | - | 0.063 - 0.100 | nih.gov |

| DHBDC | Competitive | - | 0.0036 - 0.0122 | nih.gov |

| Compound 18 | Mixed | Kic: 2.11, Kiu: 4.88 | - | nih.gov |

| Pregnane Alkaloid (Compound 21) | Noncompetitive | 30.0 | - | nih.gov |

Kᵢc: competitive inhibition constant; Kᵢu: uncompetitive inhibition constant.

Pre-steady-state and Steady-state Kinetic Analysis of this compound Related Compounds

While steady-state kinetics assumes a rapid equilibrium between the enzyme and inhibitor, some interactions are time-dependent, requiring pre-steady-state analysis. nih.govmdpi.com This is particularly relevant for slow-binding inhibitors or when the enzyme exhibits complex behaviors like hysteresis. nih.govmdpi.com

Hysteresis in BChE can be observed as a lag or burst in product formation before the reaction reaches a steady state. mdpi.comresearchgate.net This behavior is interpreted as a slow transition between two different active conformations of the enzyme (E and E'), which may have different affinities for the substrate or inhibitor. mdpi.comresearchgate.netresearchgate.net

A kinetic analysis of BChE hydrolyzing the drug Mirabegron revealed a long pre-steady-state phase characterized by a burst, lasting up to 18 minutes at maximum velocity. mdpi.comresearchgate.netnih.gov This was attributed to a slow equilibrium between two enzyme forms. The initial, higher-activity form (E) had a k_cat of 7.3 min⁻¹ and a Kₘ of 23.5 μM, while the final steady-state form (E') had a lower k_cat of 1.6 min⁻¹ and a higher affinity (Kₘ = 3.9 μM). mdpi.comresearchgate.net Such detailed pre-steady-state analysis provides a more accurate understanding of the enzyme-ligand interaction over time than steady-state measurements alone, which can sometimes underestimate an inhibitor's true potency. nih.govmdpi.com

| Enzyme Form | Kinetic Phase | k_cat (min⁻¹) | Kₘ (μM) | Reference |

|---|---|---|---|---|

| E | Pre-Steady-State (Burst) | 7.3 | 23.5 | mdpi.comresearchgate.net |

| E' | Steady-State | 1.6 | 3.9 | mdpi.comresearchgate.net |

Calorimetric Studies of Binding Thermodynamics

Calorimetric techniques, particularly Isothermal Titration Calorimetry (ITC), are instrumental in characterizing the thermodynamic forces driving the binding of an inhibitor to an enzyme. This method directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

A typical calorimetric study would yield several key parameters for the binding of an inhibitor like this compound to butyrylcholinesterase:

Binding Affinity (Kd): This value indicates the concentration of the inhibitor required to occupy half of the enzyme's active sites. A lower Kd signifies a higher binding affinity.

Enthalpy Change (ΔH): This represents the change in heat content of the system upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of hydrogen bonds and van der Waals interactions. A positive ΔH suggests an endothermic reaction.

Entropy Change (ΔS): This reflects the change in the randomness or disorder of the system upon binding. A positive ΔS can be driven by the release of ordered water molecules from the binding surfaces of the enzyme and inhibitor.

The Gibbs free energy of binding (ΔG), which determines the spontaneity of the interaction, is calculated from the enthalpy and entropy changes using the equation: ΔG = ΔH - TΔS.

Hypothetical Thermodynamic Data for an Inhibitor Binding to BChE

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (Kd) | - | Indicates the strength of the interaction. |

| Enthalpy Change (ΔH) | - | Reflects changes in bonding energy. |

| Entropy Change (TΔS) | - | Represents changes in the system's disorder. |

| Gibbs Free Energy (ΔG) | - | Determines the spontaneity of binding. |

Without specific experimental data for this compound, this table serves as a template for the kind of information that would be obtained from calorimetric studies.

Role of this compound in Enzyme Conformational Dynamics

Impact of Inhibitor Binding on BChE Structure and Flexibility

The binding of an inhibitor to butyrylcholinesterase can induce significant changes in the enzyme's three-dimensional structure and its dynamic flexibility. The active site of BChE is located at the bottom of a deep and narrow gorge lined with aromatic residues. The binding of an inhibitor within this gorge can lead to:

Conformational Reorganization: The side chains of amino acid residues within the active site gorge may reorient to accommodate the inhibitor. This "induced fit" can optimize the interactions between the enzyme and the inhibitor, leading to a more stable complex.

Changes in Loop Flexibility: The active site gorge is surrounded by several flexible loops. Inhibitor binding can stabilize these loops, reducing their mobility. Conversely, in some cases, binding can induce flexibility in other regions of the enzyme.

These structural and dynamic changes are crucial for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. Techniques such as X-ray crystallography and molecular dynamics simulations are often used to study these effects.

Evidence of Enzyme Hysteretic Behavior with Related Substrates/Inhibitors

Butyrylcholinesterase is known to exhibit hysteretic behavior, a phenomenon where the enzyme responds slowly to a rapid change in substrate or inhibitor concentration. nih.gov This behavior is characterized by a lag phase in the enzymatic reaction, during which the enzyme's activity gradually changes to a new steady-state level.

This hysteresis is thought to arise from slow conformational transitions between different states of the enzyme. nih.gov The binding of certain substrates or inhibitors can shift the equilibrium between these conformational states, leading to the observed slow adaptation of enzymatic activity.

Key characteristics of BChE hysteresis include:

Substrate Dependence: The hysteretic effect is observed with specific substrates, such as benzoylcholine. nih.gov

Modulation by Environmental Factors: pH, temperature, and the presence of salts can influence the hysteretic behavior of BChE. nih.gov

Kinetic Complexity: The approach to the new steady state can sometimes be accompanied by oscillations in enzyme activity. nih.gov

While there is no direct evidence linking this compound to hysteretic behavior, the known propensity of BChE to exhibit this phenomenon suggests that a detailed kinetic analysis of its interaction with novel inhibitors would be a valuable area of investigation. Understanding whether an inhibitor induces hysteresis can provide deeper insights into its mechanism of action and the conformational landscape of the enzyme.

Advanced Methodologies for Studying Bche in 12

Computational Chemistry and Structural Biology Approaches

Computational methods and structural biology techniques are crucial for understanding the interaction of small molecules like BChE-IN-12 with target enzymes such as BChE at a molecular level. These approaches provide insights into binding modes, interaction energies, and the dynamic behavior of the enzyme-inhibitor complex, guiding the rational design and optimization of inhibitors.

Molecular Docking and Virtual Screening for Inhibitor Discovery

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when bound to a protein and to estimate the strength of the association or binding affinity researchgate.netnih.govinvivochem.cn. This method is instrumental in the discovery of potential enzyme inhibitors by screening large databases of compounds (virtual screening) and identifying those with the highest predicted affinity for the target enzyme's active site jkchemical.com.

In the context of this compound and related compounds, molecular docking studies have been employed to understand their interactions with cholinesterases fishersci.nljkchemical.com. For instance, studies on phenanthrenes isolated from Bletilla striata, the source plant of this compound, have utilized molecular docking to evaluate their potential as BChE inhibitors. These studies aim to predict how these compounds fit into the BChE active site and the key residues involved in binding, which can help explain their inhibitory potency and non-competitive nature fishersci.nlumweltprobenbank.dejkchemical.comontosight.ai. Molecular docking can predict how AChE/BChE-IN-12 interacts with enzyme active sites fishersci.nl. For AChE/BChE-IN-12 (compound 10b), interactions with both the peripheral anionic site (PAS) and catalytic anionic site (CAS) residues of AChE have been indicated nih.gov. Similarly, another related compound, BuChE-IN-12, is reported to affect CAS and PAS sites of BChE jkchemical.comnih.gov.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of biological macromolecules and their interactions with ligands over time. Unlike static docking methods, MD simulations account for the flexibility of both the enzyme and the inhibitor, offering a more realistic representation of the binding process and the stability of the resulting complex.

Homology Modeling for BChE Structure Prediction and Mutational Studies

Information specifically detailing the application of homology modeling for BChE structure prediction or mutational studies directly concerning this compound was not found in the provided search results. Homology modeling is a technique used to build a 3D model of a protein when its amino acid sequence is known but an experimental structure is unavailable, by using a known related protein structure as a template. Mutational studies, often guided by structural information, investigate the role of specific amino acid residues in enzyme function or inhibitor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Information specifically detailing the application of Quantitative Structure-Activity Relationship (QSAR) modeling to this compound was not found in the provided search results. QSAR involves developing mathematical models that relate the chemical structure of a set of compounds to their biological activity, allowing for the prediction of the activity of new compounds and the identification of structural features important for activity.

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are essential for experimentally determining the activity, potency, and mechanism of action of BChE inhibitors like this compound.

High-throughput Screening (HTS) for BChE Inhibitors

Information specifically detailing high-throughput screening (HTS) campaigns that identified or specifically focused on this compound was not found in the provided search results. HTS is a drug discovery process that allows for the rapid screening of large libraries of chemical compounds for a specific biological activity, such as enzyme inhibition jkchemical.com. While HTS is a common method for identifying BChE inhibitors jkchemical.com, the provided information lists this compound as a known inhibitor with a specific IC50 rather than describing its discovery through an HTS process.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 53185393 |

| BChE-IN-10 | 152747045 |

| AChE/BChE-IN-11 | 157643 |

Spectrophotometric Assays for Enzyme Activity (e.g., Ellman's Method)

Spectrophotometric assays, notably the modified Ellman's method, are fundamental for quantifying BChE activity and assessing the inhibitory potential of compounds like this compound. The Ellman method, a widely used colorimetric technique, relies on the enzymatic hydrolysis of a thiocholine (B1204863) ester substrate (such as acetylthiocholine (B1193921) or butyrylthiocholine) by cholinesterases. This hydrolysis releases thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. researchgate.netpublichealthtoxicology.comtandfonline.com This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), whose formation can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm. researchgate.netpublichealthtoxicology.comtandfonline.com The rate of TNB formation is directly proportional to the enzyme activity.

Modifications to the original Ellman's method have been developed to optimize its application for specific purposes, including high-throughput screening and the study of BChE activity in various biological samples like serum or plasma. publichealthtoxicology.comnih.govsrce.hrresearchgate.net These modifications often involve adjusting substrate and DTNB concentrations, buffer conditions (typically phosphate (B84403) buffer at pH 7.4-8.0), and incubation temperatures. publichealthtoxicology.comnih.gov The assay can be performed in microtiter plates for increased efficiency. nih.gov

Studies utilizing the Ellman method have characterized the activity of BChE with different substrates and determined the inhibitory potency of various compounds, expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). researchgate.netresearchgate.netmdpi.commdpi.com For instance, research has shown that the ratio of DTNB to substrate concentration can influence the observed hydrolysis rate. researchgate.net The method is also used to distinguish between acetylcholinesterase (AChE) and BChE activity, often by using selective substrates or inhibitors. publichealthtoxicology.comsrce.hrnih.gov

Chromatographic Techniques (e.g., HPLC) for Hydrolysis Product Validation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for validating the hydrolysis products of BChE activity and for analyzing the metabolic fate of compounds like this compound. HPLC allows for the separation, identification, and quantification of a compound and its metabolites or hydrolysis products within a sample. nih.govsnmjournals.orgnih.gov

In the context of BChE studies, HPLC can be used to separate the products generated by the enzymatic hydrolysis of substrates. For example, when studying the hydrolysis of cocaine by BChE, HPLC has been employed to monitor the formation of metabolites such as benzoylecgonine (B1201016) and benzoic acid. nih.govnih.gov The technique typically involves injecting a sample onto an HPLC column, where components are separated based on their chemical properties and interaction with the stationary and mobile phases. ucl.ac.uk The separated compounds are then detected, often using UV-Visible spectrophotometry or mass spectrometry. nih.govucl.ac.uk

Radio-HPLC is a specialized form of HPLC used when working with radiolabeled compounds, such as those used in PET imaging. snmjournals.org This technique allows for the separation and quantification of the radiolabeled parent compound and its radioactive metabolites in biological samples like plasma. snmjournals.org For instance, radio-HPLC has been used to analyze the metabolic fate of a radiolabeled BChE imaging agent, separating the intact tracer from its hydrolysis product. snmjournals.org

HPLC is crucial for confirming the enzymatic activity observed in spectrophotometric assays and for providing detailed information about the specific chemical transformations undergone by a substrate or inhibitor. nih.govnih.gov

Protein Crystallography of BChE-Inhibitor Complexes

Protein crystallography is a powerful technique used to determine the three-dimensional atomic structure of proteins, including BChE, and to visualize how inhibitors like this compound bind to the enzyme. This method provides critical insights into the molecular interactions between the enzyme and the inhibitor, revealing the specific amino acid residues involved in binding and the conformational changes that may occur upon complex formation. frontiersin.orgacs.orgnih.govpdbj.org

The process typically involves obtaining highly purified BChE protein and co-crystallizing it with the inhibitor of interest. acs.orgnih.gov X-ray diffraction data are then collected from the resulting crystals, and these data are used to computationally reconstruct the electron density map of the protein-inhibitor complex. frontiersin.org The atomic structure is then built into this electron density map.

Crystal structures of BChE in complex with various inhibitors have been solved, providing detailed information about the enzyme's active site and the diverse ways different inhibitors interact with it. frontiersin.orgacs.orgnih.govpdbj.org These structures reveal key binding interactions, such as hydrogen bonds, π-π stacking interactions, and hydrophobic contacts, which are crucial for the inhibitor's potency and selectivity. mdpi.comacs.org For example, crystal structures have shown inhibitors binding near the active site serine residue (Ser198) and interacting with residues in the acyl pocket. acs.org

Structural information obtained from protein crystallography is invaluable for structure-based drug design, allowing researchers to rationally design and optimize inhibitors with improved binding affinity and selectivity for BChE. frontiersin.orgacs.orgnih.gov Databases like the Protein Data Bank (PDB) archive these structures, making them accessible for further computational studies, such as molecular docking and molecular dynamics simulations. mdpi.commdpi.comfrontiersin.org

In Vivo Imaging Techniques in Preclinical Models

In vivo imaging techniques are essential for studying the distribution, localization, and activity of BChE, as well as the behavior of compounds like this compound, within living preclinical models. These methods provide a non-invasive or minimally invasive way to assess the compound's effects and the enzyme's role in a physiological context.

Confocal Microscopy for Live-Cell Imaging

Confocal microscopy is a valuable tool for live-cell imaging, allowing researchers to visualize cellular structures and dynamic processes in real-time with high resolution. ibidi.comconfocalnl.comoxinst.comcrestoptics.com While not specifically cited for this compound or BChE in the provided snippets, confocal microscopy is broadly applicable to studying cellular events related to enzyme activity or inhibitor uptake and localization within cells. ibidi.comconfocalnl.com

Confocal microscopy uses a pinhole to eliminate out-of-focus light, providing optical sectioning and enabling the creation of 3D images of fluorescently labeled samples. confocalnl.comoxinst.com This is particularly useful for observing the intracellular distribution of fluorescently tagged inhibitors or for monitoring changes in cellular morphology or signaling pathways in response to treatment. ibidi.comconfocalnl.com

Challenges in live-cell confocal microscopy include phototoxicity and photobleaching caused by the excitation light, which can affect cell viability and the duration of imaging. ibidi.comconfocalnl.comcrestoptics.com Advances in confocal technology, such as spinning-disk confocal microscopy and optimized optical paths, aim to minimize these issues, allowing for longer imaging sessions with reduced damage to the cells. oxinst.comcrestoptics.com

Positron Emission Tomography (PET) and Computed Tomography (CT) in Animal Models

Positron Emission Tomography (PET) and Computed Tomography (CT) are powerful in vivo imaging techniques used in preclinical animal models to study the distribution and abundance of targets like BChE and the pharmacokinetics of radiolabeled compounds. nih.govnih.govresearchgate.netresearchgate.netmdpi.com PET provides functional information by detecting the radiation emitted from a radiotracer, while CT provides anatomical context. nih.govnih.govresearchgate.net

Radiolabeled BChE inhibitors can be used as PET tracers to visualize and quantify BChE levels or activity in living animals. nih.govnih.govresearchgate.netresearchgate.net Longitudinal PET studies in animal models, such as transgenic mice used to model Alzheimer's disease, have utilized radiolabeled BChE inhibitors to track changes in BChE abundance over time. nih.govnih.govresearchgate.netresearchgate.net These studies can correlate BChE distribution with disease progression or the effects of therapeutic interventions. nih.govnih.govresearchgate.netresearchgate.net

Histochemical and Immunohistochemical Staining for BChE Localization and Activity

Histochemical and immunohistochemical (IHC) staining techniques are widely used to visualize the localization and assess the activity of BChE in tissue sections from preclinical models. mdpi.comnih.govnih.govthermofisher.comabcam.com These methods provide detailed spatial information about the enzyme's distribution within tissues and cells.

Histochemical methods for BChE activity typically rely on the enzymatic hydrolysis of a substrate that produces a colored or electron-dense precipitate at the site of enzyme activity. nih.govscispace.com The Koelle's method, for example, involves the formation of copper thiocholine, which can be visualized as needle-shaped crystals. nih.govscispace.com These methods can reveal the distribution of active enzyme in specific cell types or anatomical structures. nih.gov

Immunohistochemistry uses antibodies that specifically bind to the BChE protein. nih.govthermofisher.comabcam.com The bound antibodies are then detected using various labeling strategies, such as enzyme-conjugated secondary antibodies that produce a colored precipitate (chromogenic detection) or fluorescently labeled antibodies (fluorescent detection). thermofisher.comabcam.com IHC allows for the precise localization of the BChE protein within tissue sections, independent of its enzymatic activity. nih.govthermofisher.comabcam.com

Both histochemistry and immunohistochemistry can be applied to study BChE in various tissues, including the brain and neuromuscular junction, in both normal and disease states. nih.govnih.gov These techniques can reveal changes in BChE expression levels or localization associated with conditions like Alzheimer's disease or in response to the administration of compounds like this compound. mdpi.comnih.gov Combining BChE staining with markers for other cellular components or pathological features can provide further insights into the enzyme's role and interactions within the tissue microenvironment. nih.govnih.gov

Future Directions and Research Gaps for Bche in 12

Further Optimization of BChE-IN-12 Analogs

Optimizing this compound and developing novel analogs are crucial steps to enhance their therapeutic potential and expand their research applications. This involves refining their pharmacological properties through rational design.

Enhancing Selectivity and Potency through Rational Design

Enhancing the selectivity and potency of BChE inhibitors is a key area of research. While this compound is a potent BChE inhibitor, achieving high selectivity over AChE is important to minimize potential off-target effects related to essential cholinergic neurotransmission mediated by AChE. medchemexpress.comnih.gov Rational design strategies, often guided by structural insights into the active sites of both BChE and AChE, are employed to achieve this. nih.govacs.org The structural differences in the active site cavities of BChE and AChE, particularly key residues like Q119, A277, and A328 in BChE compared to Y124, W286, and Y337 in AChE, can be exploited for designing selective inhibitors. nih.gov Computational modeling and simulation techniques play a significant role in understanding the binding interactions of inhibitors with these enzymes and guiding the design of new compounds with improved selectivity and potency. pnas.orgmdpi.com

Developing New Fluorescent Probes with Improved Properties for Advanced Imaging

The development of fluorescent probes that can selectively detect and visualize BChE activity is essential for real-time monitoring of the enzyme in various biological contexts, including live cells and animal models. frontiersin.orgrsc.orgmdpi.com Such probes can provide valuable insights into the physiological and pathological roles of BChE. Future directions involve developing new fluorescent probes with improved properties, such as enhanced sensitivity, selectivity, photostability, and appropriate excitation and emission wavelengths for deep tissue imaging, particularly in the near-infrared (NIR) range. frontiersin.orgacs.orgrsc.org Rational design based on the substrate characteristics of BChE is crucial for creating probes that are specifically hydrolyzed by BChE, leading to a detectable fluorescence signal. frontiersin.orgmdpi.com Overcoming interference from AChE, which often co-exists with BChE in biological samples, remains a significant challenge in developing highly selective fluorescent probes. frontiersin.org

Deeper Mechanistic Understanding of this compound in Preclinical Models

Gaining a deeper understanding of the mechanisms by which this compound and BChE inhibition exert their effects in preclinical models is vital for assessing their therapeutic potential and identifying new research avenues.

Elucidating Non-Cholinergic Actions and Pathways Modulated by BChE Inhibition

While BChE is known for its role in hydrolyzing choline (B1196258) esters, it also has non-cholinergic functions and can modulate various pathways. nih.govresearchgate.netresearchgate.net Future research should focus on elucidating these non-cholinergic actions of this compound and BChE inhibition in preclinical models. This includes investigating its involvement in lipid metabolism, detoxification processes, and its potential interactions with other biological molecules and signaling pathways. nih.govresearchgate.netnih.gov Understanding how BChE inhibition influences these diverse processes, beyond its direct effect on acetylcholine (B1216132) hydrolysis, is crucial for a comprehensive picture of its biological impact. mdpi.comoup.com Studies in animal models, including BChE gene knockout models, can provide valuable insights into the physiological roles of BChE and how its inhibition by compounds like this compound affects these functions. nih.govresearchgate.netfrontiersin.org

Expanding the Scope of Research Applications

Utilizing this compound and Probes in Diverse Animal Models Beyond Neurodegeneration

Given the diverse physiological functions of BChE beyond its role in neurodegenerative conditions, there is significant potential for exploring the effects of this compound in a wider array of animal models. BChE is involved in the metabolism of lipids and plays a role in conditions such as diabetes and obesity. uniprot.org It also participates in the detoxification of various exogenous substances, including certain drugs and toxins. Animal models are widely used to investigate the mechanisms underlying various diseases and the effects of potential therapeutic agents. For instance, BChE knockout mouse models have been developed and utilized in research. Future studies could employ this compound in animal models of metabolic disorders, cardiovascular diseases, or conditions involving exposure to specific toxins metabolized by BChE to elucidate the compound's impact on these processes and assess its potential as a research tool or therapeutic lead in these contexts. Utilizing this compound in such diverse models would help to fully understand its pharmacological scope beyond neurodegeneration.

Exploration of this compound as a Molecular Probe for Specific BChE Isoforms or Variants

Butyrylcholinesterase exists in various molecular forms and numerous genetic variants have been identified in human populations. These variants can exhibit altered enzymatic activity and expression levels, influencing an individual's response to certain drugs and potentially contributing to disease susceptibility. While this compound is described as a BChE inhibitor, its specificity towards different BChE isoforms or naturally occurring variants has not been extensively detailed in the provided information. Research into the interaction of this compound with specific BChE variants, such as the atypical variant (D70G) or the K-variant (A539T), which are known to affect enzyme activity, would be valuable. Characterizing the inhibitory profile of this compound across a panel of known BChE variants could establish its utility as a molecular probe to differentiate or study the functional consequences of these genetic variations. This could involve in vitro enzymatic assays using recombinant BChE variants or studies in cellular models expressing specific isoforms or mutants. The development and application of BChE-responsive probes in general is an active area of research. uniprot.org

Contribution to the Development of Engineered BChE Mutants for Bioremediation or Drug Metabolism

Beyond its inhibition, research on BChE also focuses on developing engineered BChE mutants with enhanced catalytic activity for specific substrates. This has significant implications for applications such as bioremediation of organophosphate toxins and accelerating the metabolism of drugs like cocaine. Engineered BChE variants have shown increased efficiency in hydrolyzing nerve agents and cocaine metabolites. While this compound is an inhibitor, studies involving this compound could indirectly contribute to this field. For example, this compound could be used as a tool to probe the active site or structural dynamics of engineered BChE mutants, helping to understand the mechanisms underlying their enhanced activity or to identify potential off-target interactions. Although the provided information does not explicitly link this compound to the development of engineered mutants, its role as a well-characterized inhibitor could make it a valuable tool in the characterization and evaluation of these novel enzymes. BChE's natural role in drug metabolism and detoxification provides a foundation for this area of research.

Integration of Multi-Omics Data with this compound Studies

The advent of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful approaches for gaining a holistic understanding of complex biological systems and disease states. Integrating data from these different molecular layers can provide deeper insights than single-omics approaches alone. Applying multi-omics strategies to research involving this compound could significantly advance the understanding of its effects at a systemic level.

Correlating Enzymatic Activity with Proteomic and Metabolomic Changes in Preclinical Models

In preclinical models used to study the effects of this compound, particularly in contexts beyond neurodegeneration as discussed earlier, integrating enzymatic activity measurements with proteomic and metabolomic profiling could reveal comprehensive molecular changes induced by BChE inhibition. Proteomics can identify alterations in protein expression and modification, while metabolomics can capture changes in the levels of small molecules involved in various metabolic pathways. By correlating the level of BChE inhibition by this compound with observed changes in protein and metabolite profiles, researchers could identify affected pathways and biological processes. For example, if this compound is studied in a metabolic disorder model, multi-omics could help delineate how BChE inhibition impacts specific metabolic pathways by identifying related enzymes and metabolites that are up- or down-regulated. Studies in other disease models, such as PTSD, have successfully employed integrated proteomics and metabolomics to characterize molecular changes.

Exploring Genetic Factors and Their Impact on this compound Efficacy in Variant Models

The existence of numerous genetic variants of the BCHE gene, encoding BChE, with varying levels of enzymatic activity and expression, presents a critical factor that could influence the efficacy of BChE inhibitors like this compound. Integrating genomic data (specifically, BCHE genotype information) with functional data (this compound efficacy) and other omics data in preclinical models expressing different BChE variants could provide valuable insights. This approach could help determine if certain genetic variants predispose to a greater or lesser response to this compound inhibition. Studying the interplay between BCHE genotype and the molecular consequences of this compound treatment using multi-omics could reveal variant-specific pathway alterations and potentially inform personalized approaches in future therapeutic strategies targeting BChE.

Q & A

Q. What are the primary biochemical targets of BChE-IN-12, and how can researchers validate its inhibitory activity in vitro?

this compound is a multitarget inhibitor of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase-1 (BACE-1), with reported IC50 values of 2.57 μM, 3.26 μM, and 10.65 μM, respectively . To validate its activity, researchers should:

- Perform enzyme inhibition assays using recombinant human AChE/BChE and BACE-1, ensuring proper controls (e.g., donepezil for AChE inhibition).

- Use spectrophotometric or fluorometric methods to measure substrate cleavage rates (e.g., acetylthiocholine for cholinesterases).

- Include dose-response curves to calculate IC50 values, ensuring triplicate measurements to assess reproducibility .

Q. What experimental methodologies are recommended to confirm this compound’s blood-brain barrier (BBB) penetration?

Evidence suggests this compound crosses the BBB via passive diffusion . To confirm this:

- Use in vitro BBB models like PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) to measure permeability coefficients.

- Validate findings with in vivo studies in rodents, quantifying compound levels in brain tissue via LC-MS/MS post-administration.

- Compare brain-to-plasma ratios with established BBB-penetrant reference compounds .

Q. How should researchers characterize the physicochemical properties and purity of this compound for reproducibility?

- Purity : Analyze via HPLC (≥95% purity) with UV/Vis or mass spectrometry detection.

- Structural confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

- Solubility/stability : Perform kinetic solubility assays in PBS/DMSO and stability tests under storage conditions (−20°C, lyophilized) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across different studies?

Discrepancies may arise from assay conditions (e.g., substrate concentration, pH, temperature) or enzyme sources (recombinant vs. tissue-derived). To address this:

- Standardize protocols using guidelines from the Beilstein Journal of Organic Chemistry (e.g., consistent substrate concentrations, buffer systems).

- Include positive controls (e.g., tacrine for BChE) in each experiment.

- Perform statistical analyses (e.g., ANOVA) to compare inter-laboratory variability .

Q. What strategies are recommended to investigate this compound’s dual binding to AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS)?

- Molecular docking : Use software like AutoDock Vina to predict binding poses in CAS and PAS regions.

- Kinetic studies : Perform substrate inhibition assays to identify non-competitive inhibition patterns indicative of PAS binding.

- Mutagenesis : Engineer AChE mutants (e.g., Trp286Ala for PAS disruption) to assess binding site contributions .

Q. How can researchers design experiments to evaluate this compound’s anti-amyloidogenic effects in Alzheimer’s disease models?

- In vitro : Monitor amyloid-β (Aβ) aggregation using thioflavin T fluorescence or TEM imaging.

- In vivo : Use transgenic mouse models (e.g., APP/PS1) to measure Aβ plaque burden via immunohistochemistry post-treatment.

- Mechanistic studies : Conduct Western blotting or ELISA to assess BACE-1 activity and Aβ42/Aβ40 ratios .

Methodological and Data Analysis Questions

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

- Fit data to a sigmoidal curve (Hill equation) using nonlinear regression (e.g., GraphPad Prism).

- Report 95% confidence intervals for IC50 values.

- Assess goodness-of-fit via R<sup>2</sup> and residual analysis .

Q. How should researchers address potential off-target effects of this compound in phenotypic assays?

- Perform selectivity profiling against related enzymes (e.g., carboxylesterases) using panel screens.

- Include counter-screens in cellular models (e.g., cytotoxicity assays) to rule out nonspecific effects.

- Use CRISPR/Cas9 knockdown of BChE/AChE to confirm target-specific phenotypes .

Tables for Data Organization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.